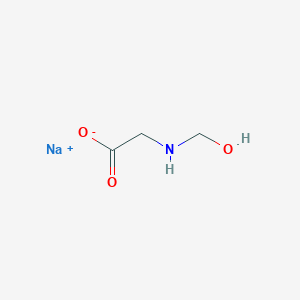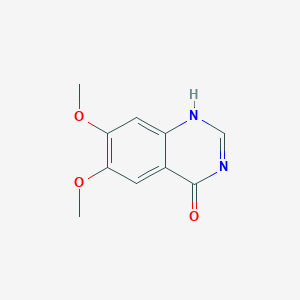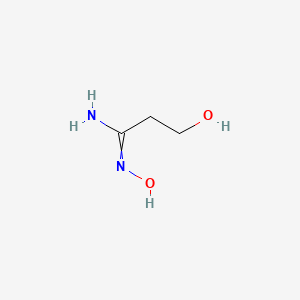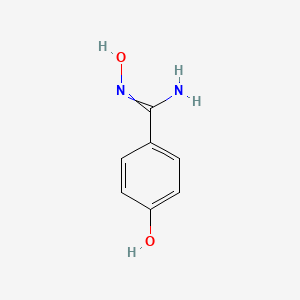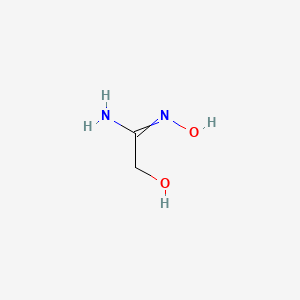![molecular formula C13H12N2O2 B7721298 N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B7721298.png)
N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide is an organic compound characterized by a biphenyl structure with hydroxyl groups and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide typically involves the oxidative coupling of phenol derivatives. One common method includes the reaction of 2,6-di-tert-butylphenol with oxygen to form a diphenoquinone intermediate, which is then reduced and dealkylated to yield the desired biphenyl compound .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale oxidative coupling reactions, followed by purification steps to isolate the pure product. The use of specific catalysts and controlled reaction conditions is crucial to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials such as liquid crystals and polymers.
Mechanism of Action
The mechanism by which N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboximidamide group can interact with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
4,4’-Dihydroxybiphenyl: Similar structure but lacks the carboximidamide group.
2,2’-Dihydroxybiphenyl: Isomer with hydroxyl groups in different positions.
4,4’-Dihydroxy-[1,1’-biphenyl]-3,3’-dicarboxylic acid: Contains carboxylic acid groups instead of carboximidamide.
Uniqueness: N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
N'-hydroxy-4-(4-hydroxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(15-17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16-17H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIMHGBCEPLGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
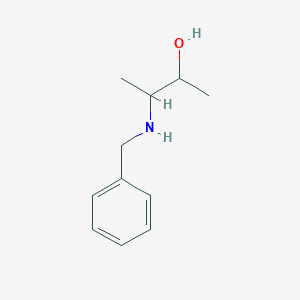
![trans-1-[(Tert-butoxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B7721252.png)
![(2S)-2-(benzylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7721254.png)
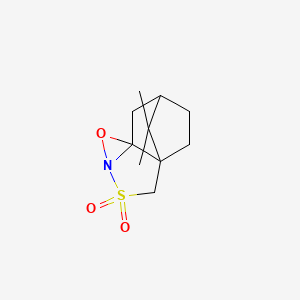
![[Amino(cyclopentyl)methylidene]azanium;chloride](/img/structure/B7721262.png)

![[1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride](/img/structure/B7721280.png)
